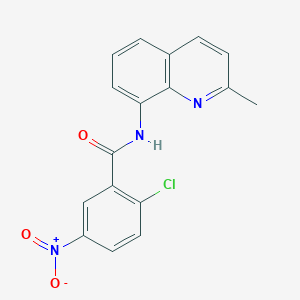
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide likely involves multiple steps, including the introduction of fluorine atoms and the formation of the amide bond. Common synthetic routes for such compounds may include:
Fluorination Reactions: Using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce fluorine atoms.
Amide Bond Formation: Reacting an amine with an acid chloride or anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination processes and specialized equipment to handle the reactive and sometimes hazardous reagents. Safety protocols and environmental considerations are crucial in these processes.
化学反応の分析
Types of Reactions
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with appropriate oxidizing agents.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely depending on the specific reaction, but may include solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a diagnostic agent.
Industry: Use in the production of high-performance materials, coatings, or surfactants.
作用機序
The mechanism of action for 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide would depend on its specific application. In general, fluorinated compounds may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(phenyl)propanamide
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(benzyl)propanamide
Uniqueness
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-N-(naphthalen-2-yl)propanamide is unique due to the presence of both the naphthalene ring and the heptafluoropropoxy group. These structural features may confer specific chemical properties, such as increased stability or unique reactivity, compared to similar compounds.
特性
分子式 |
C16H8F11NO2 |
|---|---|
分子量 |
455.22 g/mol |
IUPAC名 |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C16H8F11NO2/c17-12(14(20,21)22,30-16(26,27)13(18,19)15(23,24)25)11(29)28-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,28,29) |
InChIキー |
OFDRLFPYIQQYEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)
![3,5-dichloro-2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022544.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15022550.png)
![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15022551.png)
![N-(3-{[(5-chloronaphthalen-1-yl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B15022559.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15022565.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B15022573.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15022581.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide](/img/structure/B15022589.png)
![N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022595.png)
![N-(4-bromophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022603.png)
![N-pentyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15022604.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B15022605.png)
